

solubility and stability of 2-Piperazin-1-ylNicotinamide

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Compound of Interest

Compound Name: 2-Piperazin-1-ylNicotinamide

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An In-depth Technical Guide to the Solubility and Stability of **2-Piperazin-1-ylNicotinamide**

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of **2-Piperazin-1-ylNicotinamide** (CAS: 87394-64-7), a heterocyclic compound featuring both a nicotinamide and a piperazine moiety. Designed for researchers, pharmaceutical scientists, and drug development professionals, this document moves beyond mere procedural outlines to deliver field-proven insights into experimental design, causality, and data interpretation. We detail robust, self-validating protocols for determining pH-dependent solubility profiles and for conducting forced degradation studies in accordance with regulatory expectations. The narrative is grounded in an E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) framework, ensuring that every recommendation is scientifically sound and practically applicable. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to enhance clarity and reproducibility.

Physicochemical Foundation of 2-Piperazin-1-ylNicotinamide

A thorough understanding of a molecule's intrinsic physicochemical properties is a prerequisite for designing meaningful solubility and stability studies. These parameters govern the

compound's behavior in various environments and provide a predictive basis for its performance in formulation and under stress conditions.

Core Molecular Attributes

2-Piperazin-1-ylnicotinamide is a small molecule comprised of a pyridine ring (part of the nicotinamide structure) and a piperazine ring.[1][2] The piperazine moiety is a common functional group in medicinal chemistry, often incorporated to enhance aqueous solubility and modulate pharmacokinetic properties.[3][4][5]

Property	Value	Source
IUPAC Name	2-(piperazin-1-yl)pyridine-3-carboxamide	[2]
CAS Number	87394-64-7	[1][2]
Molecular Formula	C ₁₀ H ₁₄ N ₄ O	[1][2]
Molecular Weight	206.24 g/mol	[1][2]
XLogP3-AA (Computed)	-0.5	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	4	[2]

The negative XLogP value suggests a high degree of hydrophilicity, predicting good intrinsic aqueous solubility.[2]

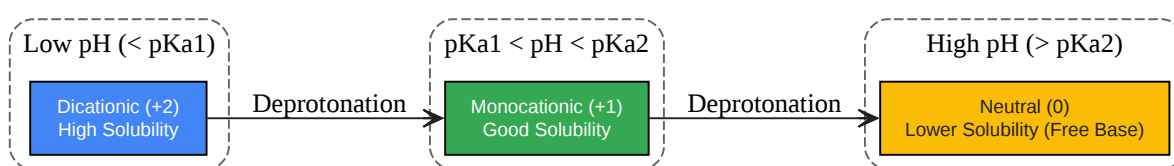
Ionization Behavior (pKa) and Its Implications

The ionization state of **2-Piperazin-1-ylnicotinamide** is the single most critical factor governing its aqueous solubility. The structure contains multiple basic nitrogen atoms, but the two nitrogens of the piperazine ring are the most significant contributors to its pKa profile.

- Piperazine Ring:** Unsubstituted piperazine has two distinct pKa values: pKa₁ ≈ 5.35 and pKa₂ ≈ 9.73.[6][7] These correspond to the two protonation steps of the diamine.
- Pyridine Ring:** The nitrogen in the pyridine ring is significantly less basic due to aromaticity.

- Amide Group: The amide group is essentially neutral.

Causality: The two pKa values of the piperazine moiety dictate that the molecule's net charge will change significantly across the physiological pH range. At low pH (e.g., pH < 4), the molecule will be predominantly dicationic (+2). Between the two pKa values (pH \approx 6-9), it will exist primarily as a monocation (+1). At high pH (e.g., pH > 10), it will be in its neutral, free base form. This charge modulation is directly proportional to its interaction with water and, therefore, its solubility.



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Caption: Predicted ionization states and relative solubility of **2-Piperazin-1-ylNicotinamide** across pH ranges.

Comprehensive Solubility Profiling

A solubility profile is not a single value but a dataset that characterizes a compound's behavior under various conditions. For an ionizable molecule like **2-Piperazin-1-ylNicotinamide**, a pH-solubility profile is essential.

Experimental Design: The "Why"

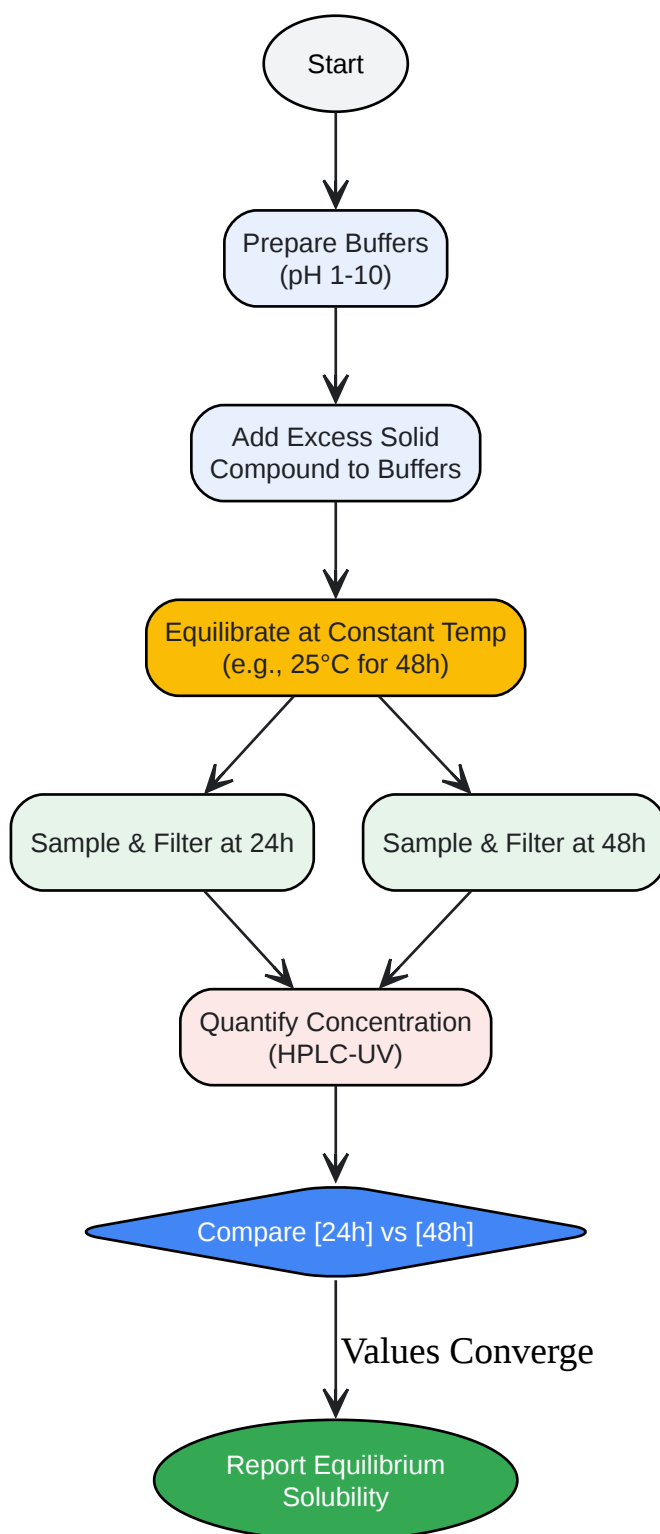
The equilibrium shake-flask method is the gold standard for solubility determination due to its direct measurement of thermodynamic equilibrium. The experimental design must be self-validating. This is achieved by ensuring that equilibrium has been reached, typically by measuring concentration at multiple time points (e.g., 24 and 48 hours) and confirming the values are consistent.

Protocol: pH-Dependent Aqueous Solubility Determination

This protocol describes a robust method for generating a pH-solubility curve.

Pillar of Trustworthiness: This protocol is self-validating. By requiring concentration measurements at two separate time points, it confirms that the system has reached thermodynamic equilibrium, ensuring the reported solubility is not a kinetic artifact.

- **Preparation of Buffers:** Prepare a series of buffers covering a wide pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4, 8.0, 9.0, 10.0). Use buffers with appropriate buffering capacity for each pH range (e.g., HCl for pH 1.2, phosphate buffers for mid-range, borate buffers for high pH).
- **Compound Addition:** Add an excess of solid **2-Piperazin-1-ylnicotinamide** to vials containing each buffer. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation.
- **Equilibration:** Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate for 48 hours.
- **Sampling (Time Point 1):** At 24 hours, stop agitation and allow solids to settle. Withdraw an aliquot of the supernatant. Immediately filter the sample through a low-binding 0.22 µm filter (e.g., PVDF) to remove undissolved solids.
- **Sampling (Time Point 2):** Resume agitation. At 48 hours, repeat the sampling and filtration process from step 4.
- **Sample Dilution:** Dilute the filtered samples with an appropriate mobile phase to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated HPLC-UV method (see Section 4.0).
- **Data Analysis:** Compare the concentrations measured at 24 and 48 hours. If they are within an acceptable margin (e.g., ±5%), equilibrium is confirmed. Report the 48-hour value as the equilibrium solubility at that specific pH.



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Caption: Workflow for equilibrium shake-flask solubility determination.

Expected Results and Data Presentation

The solubility data should be presented in a clear tabular format. Based on the pKa profile, a U-shaped pH-solubility curve is anticipated, with high solubility at low pH, a minimum near the isoelectric point, and rising solubility as the second deprotonation occurs.

pH	Temperature (°C)	Equilibrium Solubility (mg/mL)
1.2	25	> 50 (Predicted)
4.5	25	10 - 20 (Predicted)
7.4	25	1 - 5 (Predicted)
9.0	25	0.5 - 2 (Predicted)
10.0	25	2 - 10 (Predicted)

Stability Assessment and Forced Degradation

Stability testing is crucial for identifying potential degradation pathways, developing stability-indicating analytical methods, and determining appropriate storage conditions. Forced degradation, or stress testing, intentionally degrades the sample under harsh conditions to rapidly identify likely degradation products.^{[8][9]} These studies are a regulatory requirement and a scientific necessity.^[9]

Rationale for Stress Conditions

The choice of stress conditions is guided by ICH recommendations and the chemical nature of the molecule.^{[8][10]} For **2-Piperazin-1-ylNicotinamide**, the key liabilities are the amide bond (susceptible to hydrolysis) and the piperazine ring (susceptible to oxidation).

- Acid/Base Hydrolysis: Targets the amide linkage.
- Oxidation: Targets the nitrogen atoms in the piperazine ring.
- Thermal: Assesses intrinsic solid-state and solution stability.

- Photolytic: Evaluates sensitivity to light, which can induce complex radical reactions.

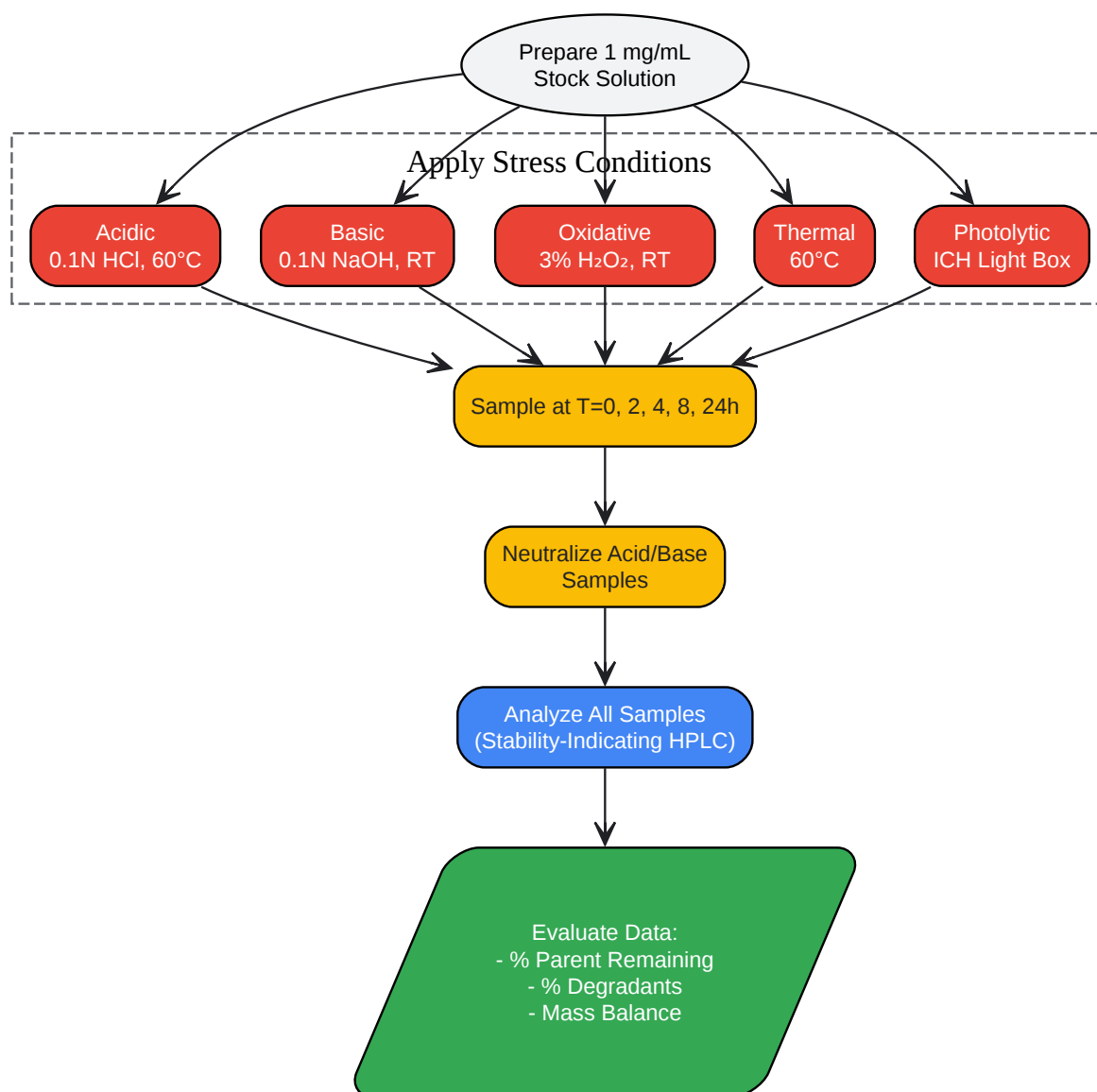
The goal is to achieve a target degradation of 10-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.^[10]

Protocol: Forced Degradation Studies

Pillar of Expertise: This protocol includes a "control" or "time-zero" sample for each condition. This is critical for distinguishing actual degradation from experimental artifacts and for calculating mass balance, a key indicator of a well-behaved stability-indicating method.

- **Stock Solution Preparation:** Prepare a stock solution of **2-Piperazin-1-ylnicotinamide** in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
- **Stress Conditions Setup:**
 - **Acidic Hydrolysis:** Mix stock solution with 0.1 N HCl. Heat at 60 °C.
 - **Basic Hydrolysis:** Mix stock solution with 0.1 N NaOH. Keep at room temperature (hydrolysis is often faster in base).
 - **Oxidative Degradation:** Mix stock solution with 3% H₂O₂. Keep at room temperature.
 - **Thermal Degradation:** Store the stock solution at 60 °C. For solid-state thermal stress, store the pure powder at 60 °C.
 - **Photolytic Degradation:** Expose the stock solution to a calibrated light source providing ICH-compliant UV/Vis exposure (e.g., 1.2 million lux hours and 200 watt hours/m²).
- **Time Points and Sampling:** For each condition, prepare multiple vials. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- **Neutralization:** Immediately neutralize the acidic and basic samples to prevent further degradation before analysis (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).
- **Analysis:** Analyze all samples (including time-zero controls) using the stability-indicating HPLC-UV method (Section 4.0).

- Data Evaluation:
 - Calculate the percentage of parent compound remaining.
 - Identify and quantify major degradation products (as a percentage of the total peak area).
 - Calculate the mass balance (Parent Peak Area + Σ Degradant Peak Areas). A mass balance close to 100% indicates that all major degradants are being detected.



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Caption: General workflow for conducting forced degradation studies.

Predicted Degradation Pathways

Based on chemical principles, the primary degradation products are likely to be:

- From Hydrolysis: 2-(Piperazin-1-yl)nicotinic acid, resulting from the cleavage of the amide bond.
- From Oxidation: N-oxide derivatives of the piperazine ring.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Protocol: Reversed-Phase HPLC-UV Method

- Chromatographic System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 3.5 μ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A linear gradient from 5% B to 95% B over 15 minutes.
 - Rationale: A gradient is essential to ensure that both the polar parent compound and any less polar degradation products are eluted and resolved effectively.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Monitor at the λ_{max} of the nicotinamide chromophore (approx. 265 nm). A PDA detector is highly recommended to assess peak purity and identify the λ_{max} of

new peaks.

- Validation: The method must be validated for specificity by analyzing the stressed samples. The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation product peaks (Resolution > 2.0).

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of pharmaceutical development. For **2-Piperazin-1-ylnicotinamide**, the physicochemical profile is dominated by the basicity of the piperazine ring, which dictates a pronounced pH-dependent solubility. Its primary chemical liabilities are hydrolysis of the amide bond and oxidation of the piperazine ring. The robust, self-validating protocols detailed in this guide provide a clear and scientifically rigorous path for researchers to fully characterize this molecule. By grounding experimental design in chemical first principles and adhering to authoritative guidelines, development teams can build a comprehensive data package that supports formulation design, defines stable storage conditions, and satisfies regulatory requirements.

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